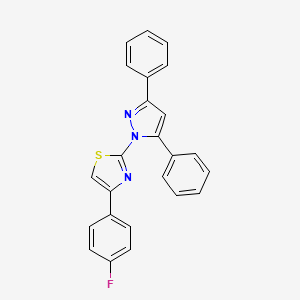

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(3,5-diphenylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDLMFPCEGJBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups using appropriate reagents and catalysts.

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with an α-haloketone.

Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through a condensation reaction, often facilitated by a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of pyrazole into thiazole compounds has shown promising results against various cancer cell lines. For instance, compounds similar to 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against several bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics like ciprofloxacin . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances antibacterial activity.

Anticonvulsant Activity

Thiazole-based compounds have also been evaluated for their anticonvulsant properties. Certain derivatives have shown efficacy in reducing seizure activity in animal models, indicating potential therapeutic applications in epilepsy treatment . The mechanism often involves modulation of neurotransmitter release and receptor activity.

Nonlinear Optical Properties

The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Computational studies have indicated that derivatives of pyrazole and thiazole can exhibit significant NLO properties due to their electronic configurations and charge distributions . Such materials are valuable in the development of advanced optical devices and sensors.

Pesticidal Activity

Thiazoles are recognized for their role as agrochemicals. The compound has been investigated for its pesticidal properties against various pests affecting crops. Preliminary studies indicate that it may act as an effective insecticide or fungicide, providing a basis for further agricultural applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Santhi et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth with derivatives of thiazole-pyrazoles. |

| Liaras et al. (2014) | Antimicrobial Properties | Found effective antibacterial activity against multiple strains with SAR insights indicating key structural features for efficacy. |

| MDPI Review (2022) | Anticonvulsant Activity | Highlighted several thiazole derivatives with promising anticonvulsant effects in preclinical models. |

Mechanism of Action

The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Isostructural Thiazole Derivatives

The compound shares structural homology with two isostructural derivatives:

- 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4)

- 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 5)

| Parameter | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Structure | Thiazole + pyrazole | Thiazole + pyrazole + triazole | Thiazole + pyrazole + triazole |

| Substituents | 3,5-Diphenyl, 4-fluorophenyl | 4-Chlorophenyl, triazole | 4-Fluorophenyl, triazole |

| Crystallographic Symmetry | Triclinic, P 1 | Triclinic, P 1 | Triclinic, P 1 |

| Planarity | Mostly planar (except 1 F-Ph) | Similar planar conformation | Similar planar conformation |

Both compounds 4 and 5 exhibit near-planar conformations, with deviations only in one fluorophenyl group, mirroring the structural flexibility observed in the target compound .

Pyrazole-Containing Analogues

3,5-Diphenylpyrazole derivatives, such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, share the pyrazole core but differ in their secondary heterocyclic systems (pyrimidine vs. thiazole). These analogs demonstrate platelet antiaggregating activity comparable to acetylsalicylic acid, suggesting that the diphenylpyrazole moiety contributes to interactions with biological targets like cyclooxygenases .

Pharmacological Comparison with Thiazole Derivatives

Antifungal and Anticancer Activities

Thiazolyl hydrazone derivatives with structural similarities—such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole—exhibit moderate anticandidal activity (Candida utilis MIC = 250 µg/mL vs. fluconazole MIC = 2 µg/mL) and selective cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) .

Antiplatelet and Anti-Inflammatory Activities

Pyrazole-thiazole hybrids, such as those reported by Bondavalli et al., show dual antiplatelet and anti-inflammatory effects. For instance, certain derivatives inhibit platelet aggregation more effectively than aspirin, likely due to the pyrazole ring’s ability to modulate arachidonic acid pathways . The target compound’s 3,5-diphenylpyrazole group may confer analogous pharmacological properties, though experimental validation is required.

Biological Activity

The compound 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a member of a class of hybrid molecules that combine the biological properties of pyrazole and thiazole moieties. These compounds have garnered attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and research findings.

Synthesis and Structure

The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. The structure features a pyrazole ring substituted at the 3 and 5 positions with phenyl groups and a thiazole ring at the 2 position. The presence of the fluorophenyl group enhances its biological activity through electronic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole-pyrazole hybrids exhibit significant antimicrobial activity against various bacterial strains. The antimicrobial efficacy was evaluated using the well diffusion method against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole-Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 18 | 125 |

| 10b | S. aureus | 22 | 100 |

| 10c | P. mirabilis | 15 | 150 |

| 10d | B. subtilis | 20 | 110 |

The results indicate that compounds such as 10b exhibited the highest activity against S. aureus, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole-pyrazole derivatives were assessed through various in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound showed significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages.

Table 2: Anti-inflammatory Activity

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10a | 65 | 70 |

| 10b | 75 | 80 |

| 10c | 50 | 60 |

These findings highlight the potential use of this compound in treating inflammatory diseases .

Anticancer Activity

The anticancer properties were evaluated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated dose-dependent cytotoxicity.

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10a | MCF-7 | 12.5 |

| 10b | A549 | 15.0 |

The results suggest that these derivatives could serve as potential candidates for further development in cancer therapy .

Case Study: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates from patients with bacterial infections revealed that certain derivatives of thiazole-pyrazole hybrids were effective against resistant strains of bacteria. The study reported a significant reduction in bacterial load in treated groups compared to controls.

Case Study: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that treatment with thiazole-pyrazole derivatives resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis and colitis.

Q & A

Basic: What are the key steps in synthesizing 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Pyrazole Formation: Condensation of hydrazines with diketones (e.g., 1,3-diaryl-1,3-propanedione) under acidic conditions (e.g., acetic acid) to form the pyrazole core .

Thiazole Cyclization: Reaction of the pyrazole intermediate with α-halo ketones (e.g., 4-(4-fluorophenyl)-2-bromoacetophenone) in ethanol or THF, catalyzed by thiourea or ammonium thiocyanate, to form the thiazole ring .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation.

Optimization Considerations:

- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance cyclization efficiency.

- Catalyst Screening: Thiourea accelerates thiazole formation but may require stoichiometric adjustments .

- Temperature Control: Cyclization typically occurs at 80–100°C; higher temperatures risk decomposition.

Basic: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography:

Example Crystallographic Parameters (from analogous compounds):

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.052–0.136 | |

| Mean C-C bond length | 1.40–1.48 Å |

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

Data Validation: Use PLATON to check for missed symmetry or twinning .

Parameter Adjustment:

- Refine anisotropic displacement parameters for heavy atoms (e.g., S, F) .

- Apply restraints to geometrically strained regions (e.g., thiazole-pyrazole junction) .

Twinned Data Handling: Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Hydrogen Bonding Analysis: Validate H-atom positions using difference Fourier maps and DFIX commands in SHELXL .

Advanced: What strategies address conflicting biological activity data in pyrazolyl-thiazole derivatives?

Methodological Answer:

Dose-Response Studies: Conduct IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Compare binding poses with active analogs (e.g., 9c in ) .

Metabolic Stability Tests: Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents systematically:

- Pyrazole Ring: Vary phenyl groups (e.g., electron-withdrawing vs. donating).

- Thiazole Ring: Replace 4-fluorophenyl with bromo/methoxy groups .

Activity Profiling: Test analogs against target enzymes (e.g., COX-2, kinases) using enzymatic inhibition assays.

Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent electronic effects (Hammett σ values) to bioactivity .

Basic: What are common pitfalls in characterizing this compound’s purity, and how are they mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.